

# Application Note: Structural Analysis of Lithium Disilicate Glass-Ceramics using FTIR Spectroscopy

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## Compound of Interest

Compound Name: *Lithium disilicate*

CAS No.: 13568-46-2

Cat. No.: B12745032

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## Introduction

**Lithium disilicate** ( $\text{Li}_2\text{Si}_2\text{O}_5$ ) glass-ceramics are widely utilized in various fields, particularly in dentistry for dental restorations, due to their excellent mechanical properties and aesthetic appeal. The performance of these materials is intrinsically linked to their microstructure, specifically the degree of crystallinity and the arrangement of the silicate network. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the molecular vibrations and structural arrangement of these materials. This application note details the use of FTIR spectroscopy for the qualitative and semi-quantitative analysis of the structural evolution of **lithium disilicate** from its amorphous glass phase to a crystalline ceramic.

## Principle of FTIR Spectroscopy for Silicate Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. In the context of **lithium disilicate**, FTIR is particularly sensitive to

the vibrations of the Si-O bonds within the silicate network. The structure of silicate glasses and ceramics is often described in terms of  $Q^n$  species, where 'n' represents the number of bridging oxygen (BO) atoms connecting a central silicon tetrahedron to other tetrahedra. Non-bridging oxygen (NBO) atoms are bonded to only one silicon atom and are associated with network-modifying cations like  $Li^+$ .

FTIR spectra of **lithium disilicate** can differentiate between various  $Q^n$  species and identify the presence of specific crystalline phases, such as **lithium disilicate** ( $Li_2Si_2O_5$ ) and lithium metasilicate ( $Li_2SiO_3$ ), which can coexist in the glass-ceramic. The crystallization process from an amorphous glass to a glass-ceramic involves significant structural rearrangement, which is reflected in the FTIR spectrum through changes in the position, shape, and intensity of absorption bands.[1]

## Applications in Lithium Disilicate Analysis

- **Monitoring Crystallization:** FTIR spectroscopy can track the transformation from an amorphous glass to a crystalline ceramic. The broad, overlapping bands characteristic of the disordered glass structure sharpen and resolve into distinct peaks corresponding to the ordered crystalline phases upon heat treatment.
- **Phase Identification:** The technique can identify the primary crystalline phases present, such as **lithium disilicate** and lithium metasilicate, by comparing the observed spectral features to reference spectra.[1]
- **Structural Elucidation:** FTIR helps in understanding the connectivity of the silicate network by identifying the vibrations associated with bridging (Si-O-Si) and non-bridging (Si-O<sup>-</sup>) oxygen atoms.[1]
- **Quality Control:** In an industrial setting, FTIR can be used for rapid and reliable quality control to ensure the consistency of the final ceramic product's microstructure and phase composition.[2]

## Data Presentation: Characteristic FTIR Peak Assignments

The following table summarizes the characteristic FTIR absorption bands for lithium silicate glass and the crystalline phases of **lithium disilicate** and lithium metasilicate. These assignments are crucial for the interpretation of FTIR spectra in the structural analysis of these materials.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Structural Unit/Phase Assignment
~440-482	O-Si-O Bending	[SiO <sub>4</sub> ] tetrahedra in glass and crystalline phases
~532-560	Si-O-Si or O-Si-O Deformation/Bending	Silicate network
~630-670	Si-O-Al Bending / Si-O-Si Symmetric Stretching	May be present in aluminosilicate variations
~780-789	Si-O-Si Symmetric Stretching	Bridging oxygens in the silicate network (Q <sup>n</sup> species)
~880-950	Si-O <sup>-</sup> Stretching with NBOs	Q <sup>1</sup> , Q <sup>2</sup> species (Lithium Metasilicate)
~932-1100	Si-O-Si Asymmetric Stretching	Bridging oxygens in the silicate network (Q <sup>2</sup> , Q <sup>3</sup> , Q <sup>4</sup> species)
~1020-1078	Si-O-Si Asymmetric Stretching	Predominantly associated with crystalline Li <sub>2</sub> Si <sub>2</sub> O <sub>5</sub>

Note: The exact peak positions can vary depending on the specific composition of the glass-ceramic, the degree of crystallinity, and the presence of other elements.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocol: FTIR Analysis of Lithium Disilicate Powder

This protocol outlines the steps for analyzing powdered **lithium disilicate** glass-ceramic samples using the KBr pellet transmission method.

### 1. Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet die
- Oven for drying KBr
- Microbalance
- Potassium Bromide (KBr), spectroscopy grade
- **Lithium disilicate** sample (powdered)
- Spatula
- Desiccator

## 2. Sample Preparation (KBr Pellet Method):

- **Drying:** Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands. Store the dried KBr in a desiccator.
- **Grinding:** Weigh approximately 1-2 mg of the finely powdered **lithium disilicate** sample.[6]
- **Mixing:** Weigh approximately 100-200 mg of the dried KBr powder.[6] Add the **lithium disilicate** sample to the KBr in the agate mortar.
- **Homogenization:** Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could induce structural changes.
- **Pellet Formation:** Assemble the pellet die. Transfer the homogenized powder mixture into the collar of the die, ensuring it is evenly distributed.
- **Pressing:** Place the die in the hydraulic press. Apply a pressure of approximately 7-10 tons for several minutes. The pressure and duration may need to be optimized to obtain a

transparent or translucent pellet.

- Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet should be clear and free of cracks or cloudiness.

### 3. FTIR Data Acquisition:

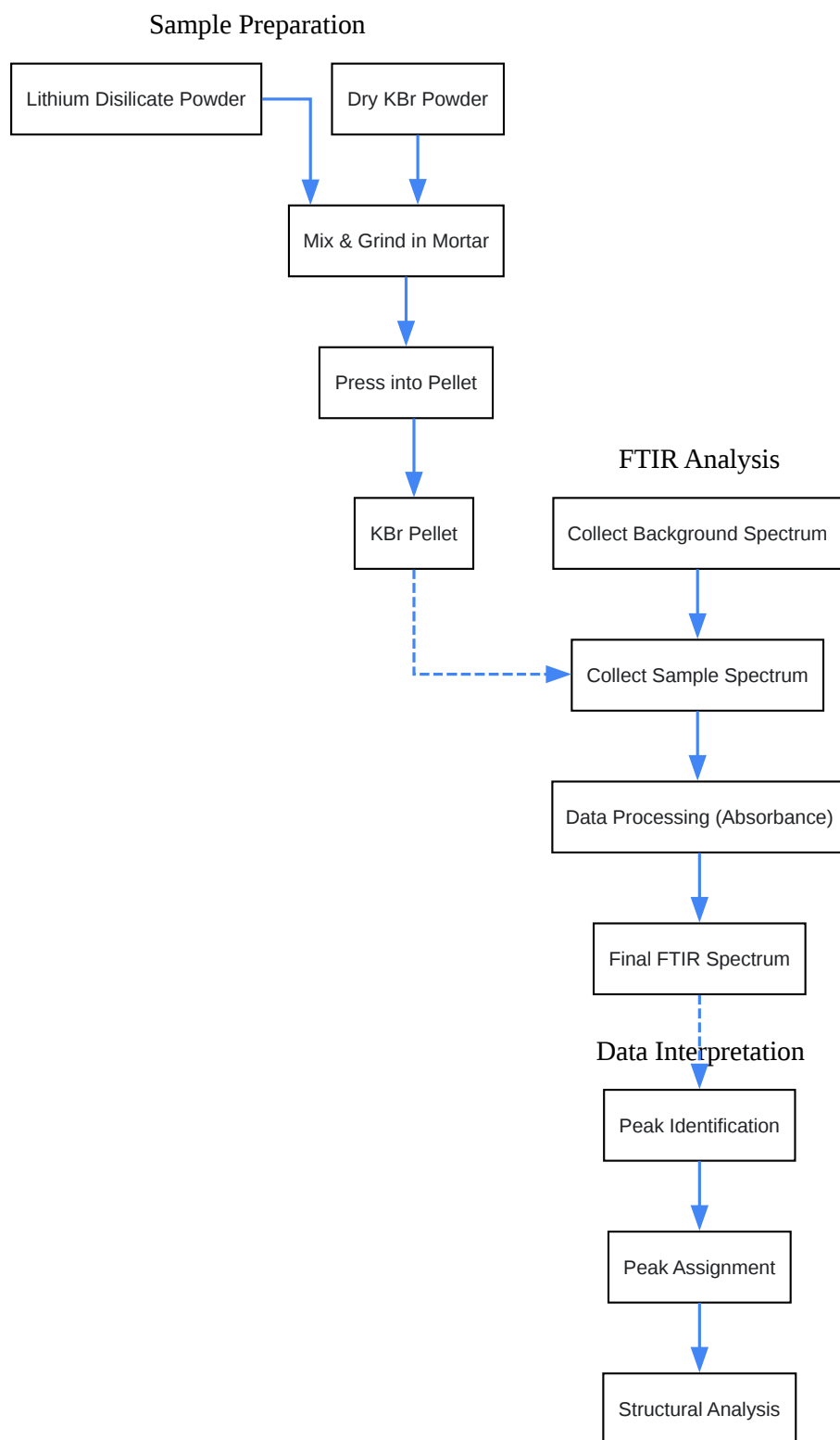
- Instrument Purge: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water vapor and CO<sub>2</sub> interference.
- Background Spectrum: With the sample holder empty, collect a background spectrum. This will account for the instrument's response and any atmospheric components. The typical settings are a spectral range of 4000-400 cm<sup>-1</sup>, a resolution of 4 cm<sup>-1</sup>, and an accumulation of 32 scans.<sup>[1]</sup>
- Sample Spectrum: Place the KBr pellet containing the **lithium disilicate** sample into the sample holder.
- Data Collection: Collect the sample spectrum using the same instrument parameters as the background scan. The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

### 4. Data Analysis:

- Peak Identification: Identify the positions of the major absorption bands in the spectrum.
- Spectral Interpretation: Compare the identified peak positions with the data in the reference table (see Data Presentation section) to assign them to specific vibrational modes and structural units.
- Comparative Analysis: Compare the spectra of different samples (e.g., glass vs. glass-ceramic) to identify changes in the silicate network structure, such as the formation of new crystalline phases, indicated by the appearance of sharp, well-defined peaks.

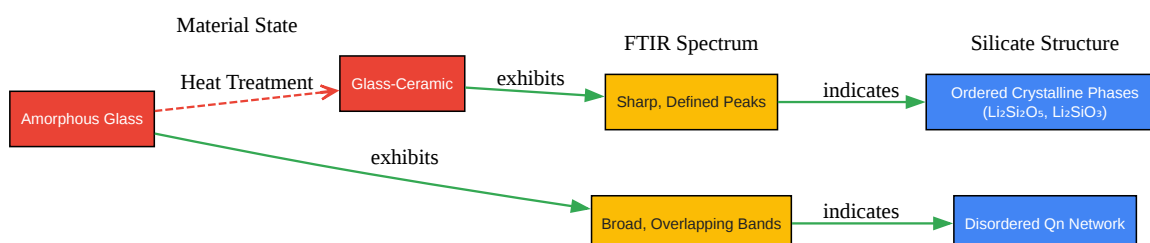
## Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the key processes involved in the FTIR analysis of **lithium disilicate**.



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Caption: Experimental workflow for FTIR analysis of **lithium disilicate**.



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Caption: Relationship between material state, FTIR spectra, and structure.

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